2,2',4,4',5,6'-Hexabromodiphenyl ether

概要

説明

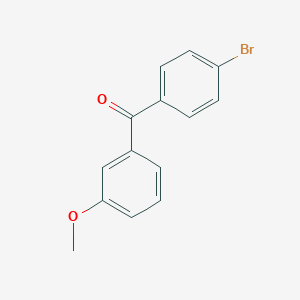

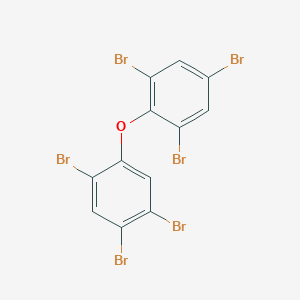

2,2’,4,4’,5,6’-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) commonly used as a flame retardant. It is an aromatic ether and an organobromine compound, characterized by its high bromine content, which contributes to its flame-retardant properties . This compound is often found in various consumer products, including electronics, textiles, and furniture, to reduce the risk of fire .

作用機序

Target of Action

2,2’,4,4’,5,6’-Hexabromodiphenyl ether, also known as BDE-154, is a polybrominated diphenyl ether (PBDE) that is commonly used as a flame retardant .

Mode of Action

It is known to interact with the body’s endocrine system and may disrupt hormone regulation .

Biochemical Pathways

As a pbde, it is likely to interfere with thyroid hormone homeostasis and potentially other endocrine pathways .

Pharmacokinetics

Like other pbdes, it is lipophilic and tends to bioaccumulate in fatty tissues . Its bioavailability is likely influenced by factors such as diet and individual metabolism .

Result of Action

It is known to be hepatotoxic and may pose a significant risk to humans (especially during pregnancy) and/or animals that consume it .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,4’,5,6’-Hexabromodiphenyl ether. For instance, its persistence in the environment can lead to long-term exposure and bioaccumulation . Furthermore, its stability and efficacy as a flame retardant can be influenced by factors such as temperature and the presence of other chemicals .

生化学分析

Biochemical Properties

It is known to be a hepatotoxic compound

Cellular Effects

Given its hepatotoxic nature , it is likely to have significant effects on liver cells and potentially other cell types. It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,5,6’-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound, under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods: Industrial production of 2,2’,4,4’,5,6’-Hexabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and bromine concentration to achieve high yields and purity of the final product .

化学反応の分析

Types of Reactions: 2,2’,4,4’,5,6’-Hexabromodiphenyl ether undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can break down the brominated structure, resulting in less brominated or debrominated products.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce debrominated diphenyl ethers .

科学的研究の応用

2,2’,4,4’,5,6’-Hexabromodiphenyl ether has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of brominated flame retardants in various chemical reactions and environmental conditions.

Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.

Medicine: Studied for its potential health impacts, particularly its endocrine-disrupting properties and effects on human health.

Industry: Widely used in the production of flame-retardant materials for consumer products, contributing to fire safety

類似化合物との比較

2,2’,4,4’,5,5’-Hexabromodiphenyl ether: Another PBDE with similar flame-retardant properties but different bromination pattern.

2,2’,4,4’,6,6’-Hexabromodiphenyl ether: Similar structure but with bromine atoms at different positions, affecting its reactivity and applications.

Uniqueness: 2,2’,4,4’,5,6’-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which provides a balance between flame-retardant efficiency and chemical stability. This makes it particularly effective in various applications where both properties are essential .

特性

IUPAC Name |

1,2,4-tribromo-5-(2,4,6-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-9(17)12(10(18)2-5)19-11-4-7(15)6(14)3-8(11)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNPZYZQKWIWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC2=CC(=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052692 | |

| Record name | 2,2',4,4',5,6'-Hexabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,2',4,4',5,6'-Hexabromodiphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

207122-15-4 | |

| Record name | 2,2′,4,4′,5,6′-Hexabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207122-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexabromodiphenyl ether 154 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207122154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',5,6'-Hexabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',5,6'-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGY508QK5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2',4,4',5,6'-Hexabromodiphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 143 °C | |

| Record name | 2,2',4,4',5,6'-Hexabromodiphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of human exposure to 2,2',4,4',5,6'-Hexabromodiphenyl ether (BDE-154) and other polybrominated diphenyl ethers (PBDEs)?

A: Research indicates that human exposure to BDE-154 and other PBDEs likely stems from a combination of sources. [, ] Diet is considered a major contributor, with potential occupational exposures existing in specific industries. For instance, workers at electronics dismantling facilities have shown elevated plasma levels of BDE-154 compared to other occupational groups. [] This suggests that occupational settings involving contact with products containing BDE-154 can lead to increased exposure.

Q2: Can this compound (BDE-154) be formed from the breakdown of other PBDE congeners?

A: Yes, studies demonstrate that BDE-154 can be formed through the debromination of higher brominated PBDE congeners, such as 2,2',3,4,4',5',6-heptabromodiphenyl ether (BDE-183). [] This process has been observed in the intestinal tract of common carp, suggesting that biotransformation within organisms can contribute to the presence of BDE-154 even in the absence of direct exposure to the congener itself. []

Q3: How does this compound (BDE-154) behave within living organisms?

A: Research in male Sprague-Dawley rats revealed that after oral administration of BDE-154, the compound preferentially accumulated in lipophilic tissues. [] The study highlighted the significant role of metabolism and excretion pathways, with a considerable portion of the administered dose being excreted through feces, including metabolites like hydroxylated BDEs. [] This finding emphasizes the need for comprehensive metabolic studies to fully understand the fate of BDE-154 in living systems.

Q4: What are the potential impacts of this compound (BDE-154) on thyroid function in fish?

A: A study investigating the effects of decabromodiphenyl ether (BDE-209) in juvenile fathead minnows revealed significant thyroid disruption, with BDE-154 identified as a key metabolite. [] The research observed a reduction in both outer and inner ring deiodination of thyroxine (T4), indicating potential interference with thyroid hormone regulation. [] This finding raises concerns about the long-term impacts of BDE-154 and its parent compounds on thyroid function in aquatic organisms.

Q5: How does the uptake and biotransformation of this compound (BDE-154) differ from other brominated flame retardants (BFRs)?

A: A comparative study using zebrafish exposed to a mixture of BFRs, including BDE-154, revealed variations in uptake efficiencies and biotransformation patterns. [] While BDE-154 was found to bioaccumulate in zebrafish, the study highlighted that perbrominated and hydroxylated compounds generally showed lower bioaccumulation tendencies. [] Interestingly, the presence of BFR metabolites, including BDE-154, even after a depuration period, underscores the complexity of BFR metabolism and the potential for long-term persistence of these compounds and their metabolites in organisms.

Q6: What analytical methods are used to study this compound (BDE-154) in environmental and biological samples?

A: Gas chromatography coupled with electron capture mass spectrometry (GC-ECMS) is a commonly employed technique for quantifying BDE-154 and other PBDE congeners in various matrices. [, ] Prior to analysis, samples typically undergo extraction and cleanup procedures, such as solid-phase extraction (SPE), to isolate the target compounds from complex mixtures. [, ] Accurate quantification relies on rigorous analytical method validation, ensuring the reliability and reproducibility of the results. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。